![molecular formula C8H12O2 B128639 1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone CAS No. 145788-50-7](/img/structure/B128639.png)
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone, commonly known as HCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCE is a chiral molecule, meaning that it exists in two enantiomeric forms, which have different chemical and biological properties.
作用機序
The mechanism of action of HCE is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. HCE has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
生化学的および生理学的効果
HCE has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. HCE has also been shown to improve cognitive function and to reduce oxidative stress in various animal models.
実験室実験の利点と制限
One of the main advantages of using HCE in lab experiments is its enantiopure form, which allows for precise control over the stereochemistry of the synthesized molecules. However, one of the limitations of using HCE is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on HCE, including the development of new synthetic methods for the production of enantiopure HCE, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science. Additionally, further research is needed to fully understand the mechanism of action of HCE and its biochemical and physiological effects.
合成法
The synthesis of HCE involves the reaction between cyclohexanone and L-(+)-tartaric acid, which results in the formation of HCE in its enantiopure form. The synthesis of HCE can also be achieved through the oxidation of 1,2-cyclohexanedione using sodium hypochlorite. The enantiopure form of HCE can be separated using chiral chromatography techniques.
科学的研究の応用
HCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, HCE has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, HCE has been used as a chiral building block for the synthesis of complex organic molecules. In material science, HCE has been used as a precursor for the synthesis of metal-organic frameworks.
特性
CAS番号 |
145788-50-7 |
|---|---|
製品名 |
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-[(3S)-3-hydroxycyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m0/s1 |
InChIキー |
ITPPAWADXHMHMF-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)C1=C[C@H](CCC1)O |
SMILES |
CC(=O)C1=CC(CCC1)O |
正規SMILES |
CC(=O)C1=CC(CCC1)O |
同義語 |
Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



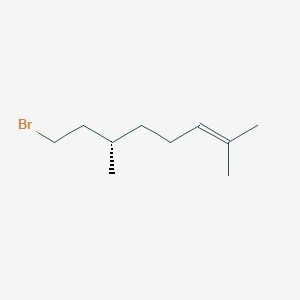
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
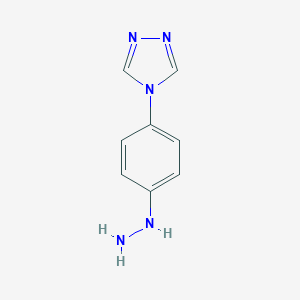
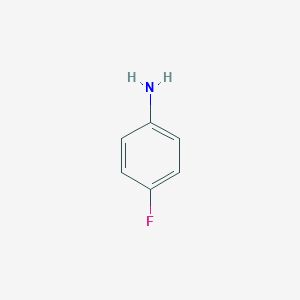
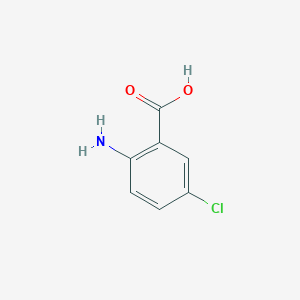
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
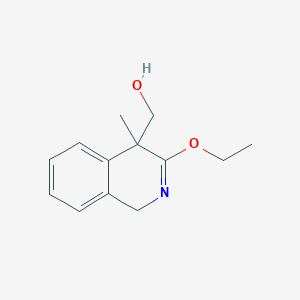
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
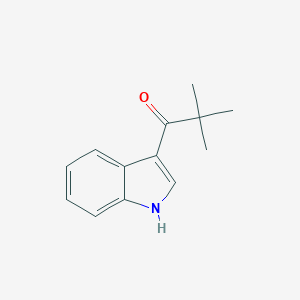
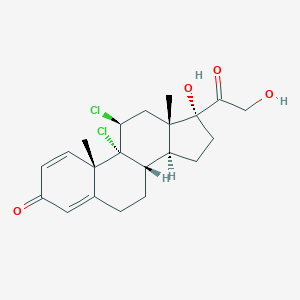
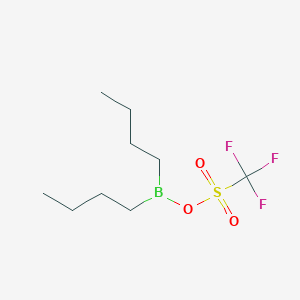
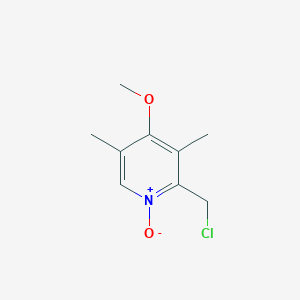
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)
![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)